[2-(Ethylthio)ethyl]methylamine
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Overview
Description
[2-(Ethylthio)ethyl]methylamine is an organic compound with the molecular formula C6H15NS. It is characterized by the presence of an ethylthio group attached to an ethylamine chain, which is further substituted with a methyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Thiol-Ethylamine Reaction: One common synthetic route involves the reaction of ethylthiol with ethylamine under controlled conditions. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent oxidation.
Alkylation of Methylamine: Another method involves the alkylation of methylamine with ethylthioethyl halides. This reaction is usually performed in the presence of a strong base to facilitate the nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the compound is often synthesized through continuous flow processes to ensure consistency and efficiency. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into simpler thioethers.
Substitution: Nucleophilic substitution reactions are common, where the ethylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Thioethers: Resulting from reduction reactions.
Substituted Amine Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: [2-(Ethylthio)ethyl]methylamine is used as a building block in organic synthesis, particularly in the preparation of more complex sulfur-containing compounds. Biology: It serves as a reagent in biochemical studies, particularly in the investigation of enzyme mechanisms involving sulfur. Medicine: Industry: It is used in the production of agrochemicals and as an intermediate in the manufacture of various industrial chemicals.
Mechanism of Action
The mechanism by which [2-(Ethylthio)ethyl]methylamine exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes by mimicking natural substrates or inhibitors. The molecular targets and pathways involved are typically related to sulfur metabolism and redox reactions.
Comparison with Similar Compounds
2-(Methylthio)ethylamine: Similar structure but with a methyl group instead of an ethyl group.
2-(Ethylthio)propylamine: Similar structure but with a propyl group instead of an ethyl group.
2-(Ethylthio)butylamine: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness: [2-(Ethylthio)ethyl]methylamine is unique due to its specific combination of ethylthio and ethylamine groups, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it particularly valuable in specific applications where precise structural features are required.
Properties
IUPAC Name |
2-ethylsulfanyl-N-methylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NS/c1-3-7-5-4-6-2/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDUCCRVKSUGCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCNC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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